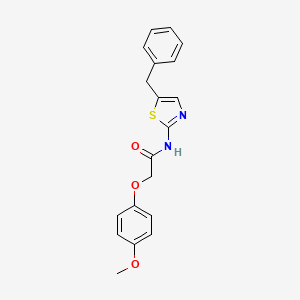

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a thiazole-derived acetamide compound characterized by a benzyl substituent at the 5-position of the thiazole ring and a 4-methoxyphenoxy group on the acetamide side chain. The 4-methoxyphenoxy group likely enhances solubility due to its electron-donating methoxy substituent, while the benzyl moiety may influence steric interactions with biological targets .

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-13-18(22)21-19-20-12-17(25-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRUBACZBJLHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

Attachment of the Methoxyphenoxyacetamide Moiety: This step may involve the reaction of the thiazole derivative with 4-methoxyphenoxyacetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and benzyl group can be susceptible to oxidation under appropriate conditions.

Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural variations among analogs include:

- Thiazole substitution patterns (position 4 vs. 5).

- Acetamide side-chain modifications (phenoxy, sulfanyl, halogenated groups).

- Electronic and steric properties of substituents (e.g., methoxy, trifluoromethyl, bromine).

Table 1: Structural and Functional Comparison of Selected Analogs

Physicochemical Properties

- Solubility: The 4-methoxyphenoxy group in the target compound enhances water solubility compared to lipophilic analogs like N-[5-(4-Methoxybenzyl)...trifluoromethyl)phenoxy]acetamide ().

- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) slow oxidative metabolism, whereas the target’s methoxy group may increase susceptibility to demethylation .

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the thiazole derivative family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics and antimicrobial applications.

Structural Features

The compound features a thiazole ring substituted with a benzyl group and an acetamide moiety linked to a methoxyphenoxy group. These structural elements contribute to its unique biological properties.

| Feature | Description |

|---|---|

| Thiazole Ring | Known for diverse biological activities |

| Benzyl Group | Enhances interaction with biological targets |

| Methoxyphenoxy Moiety | Influences solubility and reactivity |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound can inhibit specific biochemical pathways relevant to disease states, particularly cancer.

Potential Mechanisms Include:

- Enzyme Inhibition: Binding to specific enzymes, potentially leading to decreased activity in cancerous cells.

- Receptor Modulation: Altering receptor activity, which can affect cell signaling pathways.

Anticancer Activity

Studies have shown that thiazole derivatives often exhibit significant anticancer properties. This compound has been investigated for its potential in targeting various cancer cell lines. For instance:

- Cell Line Studies: In vitro studies demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. The structure-activity relationship (SAR) highlights that the presence of the benzyl and methoxy groups enhances its effectiveness against certain bacteria.

Key Findings:

- Broad-Spectrum Activity: Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Comparison with Other Compounds: Some derivatives show comparable or superior potency compared to established antibiotics.

Case Studies

Several studies have documented the biological activity of this compound:

-

Anticancer Efficacy:

- A study conducted on various cancer cell lines indicated that the compound significantly reduced cell viability through apoptosis induction mechanisms.

- IC50 values were determined, demonstrating effective concentration levels for inhibiting cell growth.

-

Antibacterial Studies:

- Research evaluating its antibacterial properties revealed high efficacy against Staphylococcus aureus and Escherichia coli.

- Comparative studies showed that modifications in the structure could lead to enhanced antibacterial activity.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring: Achieved through cyclization reactions involving thioureas and α-haloketones.

- Benzyl Group Introduction: Utilizes nucleophilic substitution reactions for incorporation.

- Methoxyphenoxy Acetamide Attachment: Involves amide bond formation between the thiazole derivative and 4-methoxyphenoxyacetic acid.

Q & A

Basic: What is the general synthetic route for N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide?

Answer: The compound is typically synthesized via a two-step procedure:

Step 1: React 2-amino-5-benzylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at room temperature to form the intermediate 2-chloroacetamide derivative.

Step 2: Substitute the chlorine atom with 4-methoxyphenoxy using nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF) .

Key Considerations: Monitor reaction progress via TLC, and purify intermediates via recrystallization (ethanol-DMF mixtures are effective) .

Advanced: How can conflicting yields in analogous thiazole-acetamide syntheses be resolved?

Answer: Discrepancies in yields often arise from:

- Solvent polarity: Dioxane (low polarity) vs. DMF (high polarity) affects reaction kinetics. DMF may enhance nucleophilicity of phenoxy groups but risks side reactions .

- Base selection: TEA (used in initial chloroacetylation) vs. K₂CO₃ (for phenoxy substitution). K₂CO₃’s stronger basicity may improve substitution efficiency but requires anhydrous conditions .

Methodological Adjustment: Optimize solvent/base combinations via DoE (Design of Experiments) to balance yield and purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the thiazole ring and substitution patterns (e.g., benzyl and methoxyphenoxy groups). Key signals: thiazole C2 proton (~δ 7.2 ppm), methoxy group (~δ 3.8 ppm) .

- FT-IR: Identify carbonyl (C=O stretch ~1650 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- Mass Spectrometry: Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Answer: Thiazole derivatives often exhibit tautomerism (e.g., thione-thiol forms). Use SHELX software for structure refinement:

- Data Collection: High-resolution (<1.0 Å) X-ray data to resolve electron density around sulfur and nitrogen atoms.

- Hydrogen Bonding Analysis: Confirm intramolecular interactions (e.g., NH···O) that stabilize the dominant tautomer .

Example: SHELXL refinement of analogous structures shows planar thiazole rings with no detectable thiol tautomers .

Basic: What in vitro assays are recommended for preliminary anticancer screening?

Answer:

- MTT Assay: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Selectivity Testing: Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Protocol: Use 72-hour exposure periods and solvent controls (e.g., DMSO <0.1% v/v) .

Advanced: How do substituent variations (e.g., benzyl vs. 4-chlorophenyl) affect antitumor activity?

Answer:

- Benzyl Group: Enhances lipophilicity, improving membrane permeability but may reduce solubility.

- Electron-Withdrawing Substituents (e.g., Cl): Increase electrophilicity, potentially enhancing DNA alkylation or kinase inhibition.

Data Analysis: SAR studies on analogs show that 4-methoxyphenoxy improves activity against tyrosine kinase-driven cancers (e.g., EGFR-mutated lines) compared to halophenyl derivatives .

Basic: How is purity validated during synthesis?

Answer:

- HPLC: Use C18 columns with acetonitrile/water gradients; purity ≥95% is acceptable for biological testing.

- Elemental Analysis: Match calculated vs. experimental C, H, N, S values (±0.4% tolerance) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Tools like SwissADME estimate logP (~3.2), topological PSA (~87.8 Ų), and blood-brain barrier permeability (low due to high PSA) .

- Molecular Dynamics (MD): Simulate binding stability with target proteins (e.g., EGFR) using GROMACS. Focus on hydrogen bonds between the acetamide carbonyl and kinase active sites .

Basic: How to troubleshoot low yields in the final substitution step?

Answer:

- Cause 1: Incomplete deprotonation of 4-methoxyphenol. Fix: Use excess K₂CO₃ (1.5 eq) and anhydrous DMF .

- Cause 2: Competing hydrolysis of chloroacetamide. Fix: Avoid prolonged reaction times; monitor by TLC (hexane:EtOAc 3:1) .

Advanced: What strategies validate target engagement in mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.